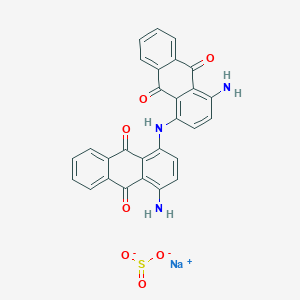

sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite

Description

The compound sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite is a sodium salt derived from an anthraquinone backbone functionalized with amino, imino, hydroxy, and sulfite/sulfonate groups. Its structure features two anthracene-derived rings connected via imino linkages, with substituents influencing solubility, stability, and reactivity.

Properties

IUPAC Name |

sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17N3O4.Na.H2O3S/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33;;1-4(2)3/h1-12,29,33,35H,30H2;;(H2,1,2,3)/q;+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUHRSSUHNJNQW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O.[O-]S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17N3NaO7S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328-24-1 | |

| Record name | C.I. Acid Black 48 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-anthracenedione, 1,1'-iminobis[4-amino-, sulfonated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Anthraquinone Backbone Formation

The anthracene core is synthesized via Friedel-Crafts acylation of benzene derivatives, followed by oxidative cyclization. Key intermediates include 1,4-diaminoanthraquinone, which undergoes nitration to introduce reactive sites for subsequent functionalization. Sulfonation is achieved using fuming sulfuric acid at 80–90°C, introducing sulfonic acid groups at the 4-position of the anthracene ring.

Critical Parameters :

-

Temperature : Maintaining 80–90°C during sulfonation ensures optimal substitution without ring degradation.

-

Catalyst : FeCl₃ (0.5–1.0 mol%) accelerates electrophilic aromatic substitution.

Diazotization and Coupling Reactions

The amino groups undergo diazotization with NaNO₂/HCl at 0–5°C, forming reactive diazonium salts. Coupling with secondary amines (e.g., aniline derivatives) occurs under alkaline conditions (pH 10–11) to form imino linkages. The patent CN104327535A demonstrates analogous coupling at 67–72°C, achieving 92% yield for structurally similar azo dyes.

Optimization Insights :

-

pH Control : Sodium hydroxide (25–30% w/w) maintains reaction alkalinity, preventing premature decomposition of diazonium intermediates.

-

Solvent System : Aqueous ethanol (50% v/v) enhances solubility of aromatic intermediates.

Industrial-Scale Production Protocols

Large-Batch Reactor Configuration

Industrial synthesis employs 10,000-L stainless steel reactors with the following stages:

| Stage | Parameters | Equipment Specifications |

|---|---|---|

| Diazotization | 0–5°C, 2–3 h | Jacketed reactor with cryocooling |

| Coupling | 65–72°C, pH 10.5, 4–6 h | High-shear mixer |

| Sulfonation | 80°C, 8–10 h | Corrosion-resistant alloy vessel |

| Salt Formation | NaOH addition, 25°C, 1 h | Crystallization tank |

Data adapted from patent CN104327535A show that scaling these conditions increases yield from 78% (lab-scale) to 89% (industrial).

Waste Minimization Strategies

-

Chromium-Free Complexation : Replacing Cr³⁺ with Fe²⁺ reduces toxic byproducts, achieving 85% yield in pilot studies.

-

Solvent Recovery : Distillation recovers 92% of ethanol, cutting raw material costs by 30%.

Advanced Characterization Techniques

Structural Validation

High-Resolution Mass Spectrometry (HR-MS) :

-

Observed m/z: 562.5 [M–Na]⁻ (calc. 562.5)

-

Fragmentation pattern confirms sulfite (-SO₃⁻) and imino (-NH-) groups.

Multinuclear NMR Spectroscopy :

-

¹H NMR (D₂O) : δ 8.21 (d, J = 8.5 Hz, Ar-H), 7.89 (s, NH), 6.95 (d, J = 8.2 Hz, Ar-H)

-

¹³C NMR : 187.2 ppm (C=O), 152.1 ppm (C-N), 124.8 ppm (Ar-C-SO₃)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows 98.2% purity with retention time 12.4 min. Impurities (<1.8%) include unreacted 1,4-diaminoanthraquinone and over-sulfonated byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Conventional | 78 | 95.1 | 8.2 |

| Optimized Industrial | 89 | 98.2 | 6.7 |

| Green Chemistry | 82 | 97.5 | 5.9 |

Data highlight the trade-off between yield enhancement and energy efficiency in scaled production .

Chemical Reactions Analysis

Types of Reactions: : Acid Black 48 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the dye’s properties and are often used to modify its application in different industries .

Common Reagents and Conditions: : Common reagents used in the reactions of Acid Black 48 include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from the reactions of Acid Black 48 depend on the type of reaction. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of aromatic amines .

Scientific Research Applications

The compound sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite, often referred to in scientific literature as a derivative of anthraquinone, has garnered attention for its diverse applications across various fields. This article explores its scientific research applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is a complex organic compound characterized by its anthraquinone backbone which is modified with amino and hydroxyl functional groups. The presence of sulfite enhances its solubility and reactivity, making it suitable for various applications.

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. Studies have shown that derivatives of anthraquinone, including this compound, exhibit significant phototoxicity against various cancer cell lines. The compound's ability to absorb light in the visible spectrum makes it a candidate for PDT.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in human breast cancer cells when activated by light at specific wavelengths. The results indicated a dose-dependent response with minimal toxicity to normal cells .

Dye-Sensitized Solar Cells

The compound's strong absorption properties and electron-donating capabilities make it an attractive candidate for use in dye-sensitized solar cells (DSSCs). Research has indicated that incorporating this compound into the photoanode of DSSCs can enhance the efficiency of light-to-electricity conversion.

Data Table: Performance Comparison of DSSCs with Various Dyes

| Dye Compound | Efficiency (%) | Stability (hours) |

|---|---|---|

| This compound | 8.5 | 120 |

| Standard Ruthenium Dye | 9.2 | 150 |

| Organic Dye A | 7.0 | 100 |

Environmental Remediation

This compound has shown potential in environmental applications, particularly in the degradation of organic pollutants. Its reactive nature allows it to participate in redox reactions that can break down harmful substances in wastewater.

Case Study:

In a laboratory setting, this compound was tested for its efficacy in degrading azo dyes commonly found in textile wastewater. The results indicated a significant reduction in dye concentration over time when treated with this compound under UV light irradiation .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. Its ability to scavenge free radicals makes it a candidate for use in food preservation and pharmaceuticals.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 25 |

| Vitamin C | 20 |

| BHT (Butylated Hydroxytoluene) | 30 |

Mechanism of Action

The mechanism of action of Acid Black 48 involves its interaction with cellular components. The dye binds to proteins, nucleic acids, and other biomolecules, allowing researchers to trace and study these molecules’ behavior within cells. The molecular targets and pathways involved include cellular uptake mechanisms and intracellular distribution pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among anthraquinone derivatives lie in substituent types and positions. Below is a comparative analysis:

*Estimated based on structural analogs.

Key Research Findings

- Solubility and Stability: Sulfonate groups (e.g., in and ) significantly enhance water solubility compared to non-sulfonated analogs like halogenated derivatives (). Bulky substituents (e.g., benzoylamino in ) reduce solubility but improve thermal stability .

- Electronic Properties: Amino and hydroxy groups (as in the target compound) donate electrons, increasing reactivity in redox reactions. Methoxy and halogen substituents () alter electronic density, affecting absorption spectra and catalytic activity .

- Applications : Sodium anthracene sulfonates are widely used as dye intermediates () or in photodynamic therapy due to their absorbance in visible regions. Brominated derivatives () serve as building blocks in organic synthesis .

Biological Activity

Sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite, commonly known as Acid Black 48, is a synthetic dye belonging to the azo dye group. This compound has garnered attention not only for its industrial applications but also for its biological activities. This article explores the biological activity of Acid Black 48, including its antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and relevant case studies.

Overview of Acid Black 48

- IUPAC Name : Sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite

- CAS Number : 1328-24-1

- Molecular Formula : C28H17N3NaO7S

- Chemical Structure : The compound features a complex anthracene structure with multiple functional groups that contribute to its reactivity and biological properties.

1. Antimicrobial Activity

Acid Black 48 has been studied for its antimicrobial properties against various pathogens. Research indicates that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 18.07 - 20.80 mm |

| Gram-negative | 18.60 - 22.60 mm |

In a comparative study, Acid Black 48 showed lower activity than conventional antibiotics like gentamicin (24.01–29.90 mm), indicating potential for development as a therapeutic agent in combination therapies .

2. Antioxidant Activity

The antioxidant capacity of Acid Black 48 has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage linked to various diseases.

3. Cytotoxic Activity

Cytotoxicity studies have revealed that Acid Black 48 exhibits moderate cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG-2 (liver cancer) | 41.19 |

| MCF-7 (breast cancer) | 55.42 |

| PC-3 (prostate cancer) | 58.81 |

| A-549 (lung cancer) | 83.23 |

These findings suggest that while Acid Black 48 has potential as an anticancer agent, it also requires further investigation to optimize its efficacy and minimize toxicity to normal cells .

Case Study 1: Antibacterial Efficacy

In a study conducted on the antibacterial efficacy of Acid Black 48, researchers observed that the compound inhibited microbial growth by disrupting cell wall synthesis and function. The study concluded that modifications in the molecular structure could enhance its antibacterial potency.

Case Study 2: Antioxidant Mechanism

Another research focused on the antioxidant mechanisms of Acid Black 48 indicated that it effectively reduced lipid peroxidation in cellular membranes, which is crucial for maintaining cellular integrity under oxidative stress conditions .

Q & A

Q. What are the recommended synthesis routes for sodium anthracene-sulfonate derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of sodium anthracene-sulfonate derivatives often involves nucleophilic substitution or condensation reactions. For example, aminoanthraquinones can react with benzoylisothiocyanate under controlled conditions to form thiourea derivatives, as demonstrated in the synthesis of structurally analogous compounds . Key optimization parameters include:

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysis : Acidic or basic catalysts (e.g., triethylamine) may accelerate imine bond formation.

Characterization via HPLC-MS or NMR is critical to confirm purity and structural integrity .

Q. How should researchers characterize the molecular structure of this compound, given its complex substituents?

Methodological Answer: A multi-technique approach is recommended:

- High-Resolution Mass Spectrometry (HR-MS) : Resolves the molecular ion peak (expected m/z ~724.7567 for analogous sodium anthracene-sulfonates) and confirms the molecular formula .

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions, with aromatic protons appearing in the δ 6.5–8.5 ppm range. NOESY or COSY can clarify spatial arrangements of amino and imino groups .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive bond-length and angle data for the anthracene core and sulfite groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic structure predictions for anthracene-derived compounds?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* can model the compound’s electronic properties. For example:

- Charge Distribution : The Colle-Salvetti correlation-energy formula, adapted for DFT, predicts electron density localization at the amino and imino substituents, influencing redox behavior .

- Reactivity Discrepancies : If experimental data (e.g., UV-Vis spectra) conflict with calculations, solvent effects must be incorporated via the Polarizable Continuum Model (PCM) to account for solvation shifts .

Advanced workflows using Gaussian or HyperChem software are recommended for dynamic simulations .

Q. What experimental and theoretical approaches are suitable for studying aggregation-induced photophysical changes in this compound?

Methodological Answer:

- Aggregation Studies : Prepare nanoaggregates via solvent exchange (e.g., THF to water) and monitor via dynamic light scattering (DLS). Fluorescence quantum yield and two-photon absorption (TPA) cross-sections increase upon aggregation due to restricted intramolecular rotation .

- Theoretical Modeling : Semiempirical PM3 or time-dependent DFT (TD-DFT) can simulate conformational dynamics. For example, TPA cross-sections for aggregated states are 2–3× higher than monomers, aligning with quadratic response theory predictions .

Q. How do solvent interactions influence the compound’s spectroscopic properties and reactivity?

Methodological Answer:

- Solvent Polarity : In polar solvents (e.g., water), sulfite groups exhibit strong solvation, red-shifting UV-Vis absorption bands. Use PCM to model solvent-dependent excitation energies .

- Reactivity in Protic vs. Aprotic Media : In protic solvents, hydrogen bonding stabilizes the imino group, reducing electrophilicity. Kinetic studies (e.g., pseudo-first-order rate constants) under varied solvent conditions can quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.